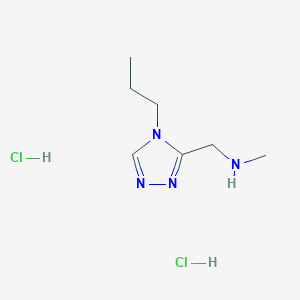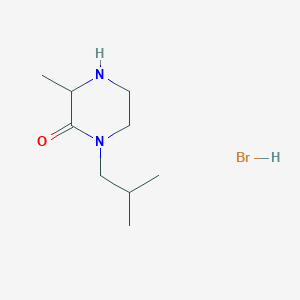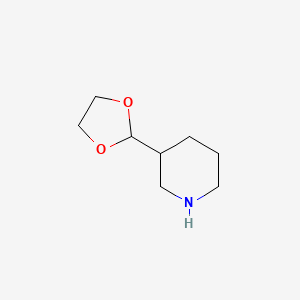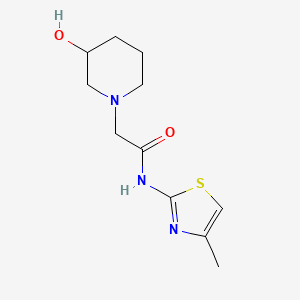
(4-Ethoxyphenoxy)acetyl chloride
概要
説明
“(4-Ethoxyphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorine atom bonded to a carbonyl group (C=O), which is attached to an ethoxyphenoxy group.
科学的研究の応用
Environmental Science Applications
- Nonylphenol Ethoxylates Detection : Research focused on the detection of nonylphenol ethoxylates (NPEOs) in sewage sludge, highlighting the environmental impact and the need for effective measurement techniques (Ömeroğlu et al., 2015).
Chemistry and Synthesis
- Halides in Degradation Processes : Studies evaluated the role of halides in the degradation of pharmaceutical compounds, showing the complex interactions between chemical compounds in environmental and synthetic processes (Li et al., 2015).
- Antioxidant and Antinociceptive Activities : Research on novel phenoxy acetyl carboxamides demonstrated potential biological activities, suggesting applications in drug development (Manjusha et al., 2022).
- Polymer Science : Studies on the synthesis and characterization of polymers based on acetyl and other functional groups indicate the material science applications of similar chemical structures (Nanjundan et al., 2004).
Material Science and Engineering
- Latent Curing Agents : The development of latent curing agents for epoxy resins from imidazole derivatives demonstrates the importance of chemical synthesis in creating materials with specific properties (Lei et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Acetyl chloride, a related compound, is known to be a highly reactive acylating agent . It is reasonable to assume that (4-Ethoxyphenoxy)acetyl chloride may also act as an acylating agent, reacting with various biological targets such as amines and amino acids .
Mode of Action
This compound likely interacts with its targets through a process known as acylation. This involves the transfer of an acyl group from the this compound to its target molecule. The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .
Biochemical Pathways
For instance, acylation can modify the function of proteins and can be involved in signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets of its acylation activity. In general, acylation can alter the function of target molecules, potentially influencing various cellular processes. For instance, acylation of proteins can affect their activity, localization, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its reactivity suggests that it might be unstable in the presence of water or other nucleophiles. Moreover, factors such as pH and temperature could potentially influence its reactivity and the rate of its reactions .
特性
IUPAC Name |
2-(4-ethoxyphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZWSVNYNIBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)



![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)




![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

